molecular formula C5H13ClN2O3S B8178875 2-Amino-4-methanesulfonylbutanamide HCl

2-Amino-4-methanesulfonylbutanamide HCl

Cat. No.: B8178875
M. Wt: 216.69 g/mol
InChI Key: BNRQFJGEWLMPDJ-UHFFFAOYSA-N
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Description

2-Amino-4-methanesulfonylbutanamide hydrochloride is a chemical compound with the molecular formula C5H12N2O3S and a molecular weight of 180.23 g/mol It is known for its unique structure, which includes an amino group, a methanesulfonyl group, and a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-methanesulfonylbutanamide hydrochloride typically involves the reaction of 2-amino-4-methanesulfonylbutanoic acid with hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the final compound .

Industrial Production Methods

In an industrial setting, the production of 2-Amino-4-methanesulfonylbutanamide hydrochloride may involve large-scale chemical reactors and precise control of reaction parameters. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product. The scalability of the synthesis process is crucial for meeting the demands of various applications .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-methanesulfonylbutanamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction of the methanesulfonyl group may produce thiol derivatives .

Scientific Research Applications

2-Amino-4-methanesulfonylbutanamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4-methanesulfonylbutanamide hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methanesulfonyl group can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to specific biological effects .

Properties

IUPAC Name

2-amino-4-methylsulfonylbutanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O3S.ClH/c1-11(9,10)3-2-4(6)5(7)8;/h4H,2-3,6H2,1H3,(H2,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNRQFJGEWLMPDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCC(C(=O)N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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